molecular formula C19H25N5O B5198556 N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine

N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine

Cat. No. B5198556
M. Wt: 339.4 g/mol
InChI Key: ATQVPQMFDPTATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine, also known as APET or APETx2, is a synthetic peptide that has been extensively studied for its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine is not fully understood, but it is believed to work by blocking certain ion channels in the nervous system. Specifically, N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine has been shown to block the Nav1.7 sodium channel, which is involved in the transmission of pain signals. By blocking this channel, N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine can reduce the transmission of pain signals and alleviate pain.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory properties, N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine has been shown to have other effects on the body. For example, it has been shown to have anxiolytic properties, meaning it can reduce anxiety. It has also been shown to have anti-convulsant properties, meaning it can prevent seizures.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine in lab experiments is that it is a synthetic peptide, which means it can be produced in large quantities with high purity. Additionally, N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine has been extensively studied, so there is a wealth of information available on its properties and potential uses. However, one limitation of using N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine. One area of interest is its potential use in treating chronic pain conditions, such as neuropathic pain. Additionally, researchers could investigate the potential use of N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine in treating other conditions, such as anxiety and epilepsy. Finally, researchers could work to better understand the mechanism of action of N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine, which could lead to the development of more effective pain medications.

Synthesis Methods

The synthesis of N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine involves solid-phase peptide synthesis, which is a widely used technique for the production of peptides. The process involves the sequential addition of amino acids to a resin-bound peptide chain, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine has been extensively studied for its potential use as a therapeutic agent. It has been shown to have analgesic properties, meaning it can alleviate pain, and has been studied for its potential use in treating chronic pain conditions. Additionally, N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory conditions such as arthritis.

properties

IUPAC Name

[6-(prop-2-enylamino)pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-2-9-20-18-5-4-17(15-21-18)19(25)23-12-6-16(7-13-23)8-14-24-11-3-10-22-24/h2-5,10-11,15-16H,1,6-9,12-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQVPQMFDPTATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=C(C=C1)C(=O)N2CCC(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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